molecular formula C19H22N4O4 B11655577 6-Amino-3-(propan-2-yl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(propan-2-yl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11655577
M. Wt: 370.4 g/mol
InChI Key: CMNSVWCCTHXWMS-UHFFFAOYSA-N
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Description

6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an amino group, a nitrile group, and methoxy groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety in production.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Uniqueness

The uniqueness of 6-AMINO-3-(PROPAN-2-YL)-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific structural features and functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

6-amino-3-propan-2-yl-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H22N4O4/c1-9(2)15-14-13(11(8-20)18(21)27-19(14)23-22-15)10-6-7-12(24-3)17(26-5)16(10)25-4/h6-7,9,13H,21H2,1-5H3,(H,22,23)

InChI Key

CMNSVWCCTHXWMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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